molecular formula C18H29BO4 B14767456 ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate

Cat. No.: B14767456
M. Wt: 320.2 g/mol
InChI Key: PHMBBYFIGFNVJH-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate typically involves the reaction of a suitable boronic acid or ester with an appropriate spiro compound under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The dioxaborolane ring also provides stability and reactivity, facilitating various chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H29BO4

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate

InChI

InChI=1S/C18H29BO4/c1-6-21-15(20)13-7-9-18(10-8-13)11-14(12-18)19-22-16(2,3)17(4,5)23-19/h11,13H,6-10,12H2,1-5H3

InChI Key

PHMBBYFIGFNVJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCC(CC3)C(=O)OCC

Origin of Product

United States

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